molecular formula C15H22N2O3 B11803180 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide

Cat. No.: B11803180
M. Wt: 278.35 g/mol
InChI Key: KICCXACORHAAQH-ZSOXZCCMSA-N
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Description

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide typically involves multiple steps. One common method includes the reaction of a benzodioxin derivative with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methylbutanoic acid
  • 2-amino-3-phenylpropanoic acid
  • 2-amino-3-hydroxybutanoic acid

Uniqueness

What sets 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide apart from similar compounds is its benzodioxin ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C15H22N2O3/c1-10(2)14(16)15(18)17(3)8-11-9-19-12-6-4-5-7-13(12)20-11/h4-7,10-11,14H,8-9,16H2,1-3H3/t11-,14?/m0/s1

InChI Key

KICCXACORHAAQH-ZSOXZCCMSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C)C[C@H]1COC2=CC=CC=C2O1)N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1COC2=CC=CC=C2O1)N

Origin of Product

United States

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